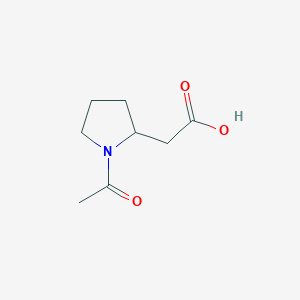
1-(5-Chloro-1,3-dihydro-2-benzofuran-1-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-1,3-dihydro-2-benzofuran-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H10ClNO·HCl It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-1,3-dihydro-2-benzofuran-1-yl)methanamine hydrochloride typically involves the following steps:
-
Formation of the Benzofuran Ring: : The initial step involves the cyclization of an appropriate precursor to form the benzofuran ring. This can be achieved through various methods, such as the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
-
Chlorination: : The benzofuran ring is then chlorinated at the 5-position using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
-
Aminomethylation: : The chlorinated benzofuran undergoes aminomethylation to introduce the methanamine group. This step typically involves the reaction of the chlorinated benzofuran with formaldehyde and ammonia or a primary amine under acidic conditions.
-
Formation of Hydrochloride Salt: : Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and improved safety. The purification processes, such as crystallization and recrystallization, are also scaled up to ensure the compound’s purity and quality.
化学反応の分析
Types of Reactions
1-(5-Chloro-1,3-dihydro-2-benzofuran-1-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted benzofuran derivatives.
科学的研究の応用
1-(5-Chloro-1,3-dihydro-2-benzofuran-1-yl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is also investigated for its use in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 1-(5-Chloro-1,3-dihydro-2-benzofuran-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. For example, in medicinal applications, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.
類似化合物との比較
1-(5-Chloro-1,3-dihydro-2-benzofuran-1-yl)methanamine hydrochloride can be compared with other benzofuran derivatives, such as:
- 1-(5-Bromo-1,3-dihydro-2-benzofuran-1-yl)methanamine hydrochloride
- 1-(5-Methyl-1,3-dihydro-2-benzofuran-1-yl)methanamine hydrochloride
- 1-(5-Fluoro-1,3-dihydro-2-benzofuran-1-yl)methanamine hydrochloride
These compounds share a similar core structure but differ in the substituents at the 5-position. The unique properties of this compound, such as its specific reactivity and biological activity, make it distinct from its analogs. The presence of the chlorine atom at the 5-position can influence its chemical behavior and interactions with biological targets, contributing to its unique profile in research and applications.
特性
分子式 |
C9H11Cl2NO |
|---|---|
分子量 |
220.09 g/mol |
IUPAC名 |
(5-chloro-1,3-dihydro-2-benzofuran-1-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-7-1-2-8-6(3-7)5-12-9(8)4-11;/h1-3,9H,4-5,11H2;1H |
InChIキー |
OTNVJEBEKLZTIM-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC(=C2)Cl)C(O1)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4Z)-8-{[(tert-butoxy)carbonyl]amino}cyclooct-4-ene-1-carboxylic acid](/img/structure/B13513149.png)


![5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B13513159.png)


![1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B13513169.png)



![9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione,aceticacid](/img/structure/B13513221.png)


